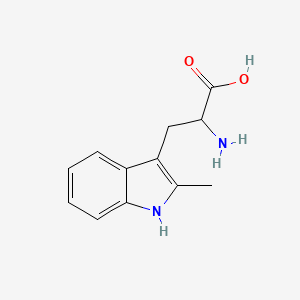

2-Methyl-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSOEWOQDVGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21495-41-0 | |

| Record name | 2-Methyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021495410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH08U4QVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating Tryptophan Metabolism: A Technical Guide to the Mechanism of Action of 2-Methyl-DL-tryptophan and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the mechanism of action of 2-Methyl-DL-tryptophan and its closely related, yet functionally distinct, methylated analogs. In the landscape of immunometabolism and drug discovery, precise molecular understanding is paramount. A common point of confusion arises from the nomenclature of methylated tryptophan derivatives. This guide will first disambiguate these compounds, then delve into the core mechanisms by which they modulate the pivotal kynurenine pathway of tryptophan metabolism, a critical regulator of immune tolerance.

Demystifying Methylated Tryptophan Analogs: A Structural and Functional Overview

The position of a single methyl group on the tryptophan molecule dramatically alters its biological activity. It is crucial to distinguish between three primary analogs to appreciate their unique mechanisms of action.

-

1-Methyl-DL-tryptophan (1-MT): The methyl group is attached to the nitrogen atom of the indole ring (position 1). This is the most extensively studied analog in the context of immune modulation and is a direct competitive inhibitor of the enzymes indoleamine 2,3-dioxygenase (IDO1) and indoleamine 2,3-dioxygenase 2 (IDO2). It exists as two stereoisomers, 1-L-MT and 1-D-MT (Indoximod), with distinct inhibitory profiles and biological effects.

-

This compound: The methyl group is located on the carbon at position 2 of the indole ring. Its role as a direct and potent inhibitor of IDO1 is not well-documented in mainstream immunological literature. It has been identified as an intermediate in the biosynthesis of the antibiotic thiostrepton.

-

α-Methyl-DL-tryptophan (α-MT): The methyl group is on the alpha-carbon of the amino acid side chain. This analog exhibits a more complex, dual mechanism of action, functioning as both an IDO1 inhibitor and a blocker of the amino acid transporter SLC6A14.

Due to the extensive research and clear therapeutic relevance in the field of immunology and oncology, this guide will focus primarily on the mechanism of action of 1-Methyl-DL-tryptophan , with a dedicated section on the multifaceted actions of α-Methyl-DL-tryptophan .

Caption: Chemical distinctions of methylated tryptophan analogs.

The Kynurenine Pathway: The Central Axis of Tryptophan-Mediated Immune Regulation

Over 95% of free tryptophan is catabolized through the kynurenine pathway. The first and rate-limiting step of this pathway is catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). IDO1 is expressed in various immune and cancer cells, often induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), while TDO is primarily found in the liver.

The activation of IDO1 in the tumor microenvironment or sites of chronic inflammation has profound immunosuppressive consequences:

-

Tryptophan Depletion: The rapid consumption of tryptophan by IDO1-expressing cells starves proximate T cells of this essential amino acid, leading to cell cycle arrest at mid-G1 and anergy.

-

Production of Immunosuppressive Metabolites: The enzymatic breakdown of tryptophan generates a cascade of metabolites, collectively known as kynurenines. Kynurenine itself, along with downstream products, can induce T cell apoptosis and promote the differentiation of immunosuppressive regulatory T cells (Tregs).

This dual mechanism allows tumors and chronically infected tissues to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

Caption: The Kynurenine Pathway and IDO1/TDO-mediated immunosuppression.

Core Mechanism of Action: 1-Methyl-DL-tryptophan (1-MT)

1-MT acts as a competitive inhibitor of IDO1. The methylation at the indole nitrogen prevents the enzymatic cleavage of the indole ring, which is the catalytic function of IDO1, while still allowing the molecule to bind to the enzyme's active site.

Stereoisomer-Specific Activities: A Tale of Two Molecules

The D- and L-stereoisomers of 1-MT exhibit different inhibitory potencies and have been a subject of considerable research and debate.

-

1-L-methyl-tryptophan (L-1MT): In cell-free enzymatic assays, L-1MT is consistently shown to be the more potent direct inhibitor of IDO1.[1][2] It acts as a classical competitive inhibitor.[1]

-

1-D-methyl-tryptophan (D-1MT, Indoximod): While being a much weaker direct inhibitor of purified IDO1 enzyme, D-1MT has demonstrated superior efficacy in in vivo anti-tumor models and is the isomer that has progressed to clinical trials.[1][3] This paradox suggests a more complex mechanism of action for Indoximod. It is proposed that Indoximod does not primarily function by direct, competitive inhibition of IDO1. Instead, it may act downstream by reversing the metabolic stress signals induced by tryptophan depletion.[4] Specifically, Indoximod can act as a tryptophan mimetic to restore the activity of the mTORC1 signaling pathway, which is suppressed in tryptophan-deprived T cells.[4] Furthermore, some studies suggest that D-1MT may preferentially inhibit IDO2.[5]

| Compound | Target Enzyme | Reported Ki / IC50 | Primary Mechanism |

| L-1-methyl-tryptophan | IDO1 | Ki ≈ 19 µM[1][2] | Competitive Inhibition |

| IDO1 (cellular) | IC50 ≈ 120 µM (HeLa cells)[6][7] | ||

| D-1-methyl-tryptophan (Indoximod) | IDO1 | Weak inhibitor in cell-free assays[4] | Downstream signaling (mTORC1 activation), potential IDO2 inhibition |

| IDO1 (cellular) | IC50 ≈ 7 µM[8] | ||

| DL-1-methyl-tryptophan | IDO1 | Ki ≈ 35 µM[1][3] | Competitive Inhibition |

Note: Reported Ki and IC50 values can vary depending on the assay system (cell-free vs. cellular) and experimental conditions.

Immunological Consequences of IDO Inhibition by 1-MT

By blocking the first step of the kynurenine pathway, 1-MT elicits several key immunological effects:

-

Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the depletion of tryptophan in the local microenvironment.

-

Reduction of Kynurenine Production: The generation of immunosuppressive kynurenine metabolites is significantly decreased.

-

Reversal of T-Cell Suppression: The combination of tryptophan restoration and reduced kynurenine levels allows for the proliferation and activation of effector T cells (e.g., CD8+ cytotoxic T lymphocytes) that can then mount an effective anti-tumor or anti-pathogen response.[9]

The Dual-Action Analog: α-Methyl-DL-tryptophan (α-MT)

α-Methyl-DL-tryptophan presents a more complex pharmacological profile, engaging with two distinct molecular targets.

-

IDO1 Inhibition: Similar to 1-MT, α-MT can inhibit the enzymatic activity of IDO1, contributing to the reversal of tryptophan-mediated immunosuppression.

-

SLC6A14 Blockade: α-MT is a selective blocker of the amino acid transporter SLC6A14 (also known as ATB⁰,+). This transporter is upregulated in several cancers and is responsible for the uptake of a broad range of essential amino acids. By blocking SLC6A14, α-MT can induce amino acid starvation specifically in cancer cells that are dependent on this transporter, leading to inhibition of mTOR, activation of autophagy, and apoptosis.

This dual mechanism suggests that α-MT may exert anti-tumor effects through both immune-mediated and direct cancer cell-targeted pathways.

Experimental Protocols for Assessing IDO Activity and Inhibition

The validation of IDO inhibitors requires robust and reproducible assays. Below are outlines of standard methodologies.

Cell-Based IDO1 Activity Assay

This is the most common approach to screen for IDO1 inhibitors in a physiologically relevant context.

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using IFN-γ. The cells are then treated with the test compound in the presence of tryptophan. IDO1 activity is quantified by measuring the amount of kynurenine produced and secreted into the cell culture supernatant.

Step-by-Step Methodology:

-

Cell Plating: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[10]

-

IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.[10]

-

Inhibitor Treatment: Prepare serial dilutions of the test compound (e.g., 1-MT) in assay medium containing a known concentration of L-tryptophan (e.g., 50 µg/mL). Remove the IFN-γ-containing medium from the cells and add 200 µL of the inhibitor-containing assay medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement: Collect the cell culture supernatant for kynurenine quantification. This can be done via two primary methods:

-

Spectrophotometric Method: a. Transfer 100-140 µL of supernatant to a new plate. b. Add 50 µL of 30% (w/v) trichloroacetic acid (TCA) to precipitate proteins, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11] c. Centrifuge the plate to pellet the precipitate. d. Transfer 100 µL of the clear supernatant to a new 96-well plate. e. Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[11] f. After a 10-minute incubation at room temperature, measure the absorbance at 480-492 nm. g. Quantify the kynurenine concentration by comparing the absorbance to a standard curve of known kynurenine concentrations.

-

HPLC Method (Higher Specificity and Sensitivity): a. Deproteinize the supernatant with TCA as described above. b. Analyze the supernatant using a reverse-phase HPLC system with UV detection.[12] c. Kynurenine is typically detected at a wavelength of 360 nm. d. Quantify by comparing the peak area to a kynurenine standard curve.

-

Caption: Workflow for a cell-based IDO1 inhibitor screening assay.

T-Cell Proliferation Assay (Co-culture)

Principle: This assay directly measures the functional immunological consequence of IDO1 inhibition. IDO1-expressing cells (e.g., IFN-γ-treated cancer cells or monocyte-derived dendritic cells) are co-cultured with T cells. In the absence of an inhibitor, the IDO1 activity will suppress T-cell proliferation. An effective inhibitor will reverse this suppression.

Step-by-Step Methodology:

-

Prepare IDO-expressing cells: Prepare cancer cells or dendritic cells and induce IDO1 expression with IFN-γ as described in section 5.1.

-

Isolate T cells: Isolate T cells from peripheral blood mononuclear cells (PBMCs).

-

Set up Co-culture: In a 96-well plate, co-culture the IDO-expressing cells with the isolated T cells at an appropriate ratio (e.g., 1:10).

-

Add Stimuli and Inhibitor: Add a T-cell stimulus (e.g., anti-CD3/anti-CD28 antibodies or allogeneic stimulation) and serial dilutions of the test inhibitor (e.g., 1-MT).

-

Incubation: Incubate the co-culture for 3-5 days.

-

Measure Proliferation: Assess T-cell proliferation using standard methods, such as:

-

[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label T cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of the CFSE signal by flow cytometry, which corresponds to cell division.

-

Conclusion and Future Perspectives

The methylation of tryptophan has yielded a fascinating class of molecules with profound effects on immunometabolism. While the term "this compound" may be a source of confusion, the extensive research into 1-Methyl-DL-tryptophan has solidified the inhibition of the IDO1/kynurenine pathway as a viable therapeutic strategy, particularly in oncology. The D-isomer, Indoximod, despite its weak direct enzymatic inhibition, highlights the complexity of this pathway and suggests that downstream metabolic signaling is a critical component of its mechanism. The dual-action of α-Methyl-DL-tryptophan further expands the potential for targeting tryptophan metabolism in disease. For researchers in this field, a precise understanding of the structure-activity relationships of these analogs is essential for the design of robust experiments and the development of next-generation immunomodulatory therapies.

References

- Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector. PMC - NIH.

-

Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH. [Link]

- Indoximod (1-Methyl-D-tryptophan; NLG-8189)

-

Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

-

HPLC Method for Analysis of Kynurenine on Primesep 100 Column. SIELC Technologies. [Link]

- Chromatographic analysis of tryptophan metabolites. PMC - PubMed Central.

- Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC.

-

Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. [Link]

- Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Tre

-

The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. PMC - NIH. [Link]

- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH.

-

Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. drugtargetreview.com. [Link]

-

IDO1 Cell-Based Assay Kit. BPS Bioscience. [Link]

- Discovery of IDO1 inhibitors: from bench to bedside. PMC - PubMed Central.

-

IDO/TDO Screening Services. BPS Bioscience. [Link]

- A two-step induction of indoleamine 2,3 dioxygenase (IDO)

-

Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions. PubMed Central. [Link]

- Inhibition of T Cell Proliferation by Macrophage Tryptophan C

-

Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. NIH. [Link]

- HPLC chromatogram of tryptophan and six kynurenines under the standard...

-

Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation. NIH. [Link]

- Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites. PMC - PubMed Central.

-

Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase. Rockefeller University Press. [Link]

-

Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase. PMC - NIH. [Link]

-

The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers. [Link]

- Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Tre

-

The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. NIH. [Link]

-

Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation. PubMed. [Link]

-

The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS One. [Link]

-

The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. NIH. [Link]

- Chronic Treatment with the IDO1 Inhibitor 1-Methyl-D-Tryptophan Minimizes the Behavioural and Biochemical Abnormalities Induced by Unpredictable Chronic Mild Stress in Mice - Comparison with Fluoxetine. PMC - PubMed Central.

- (PDF) Chronic Treatment with the IDO1 Inhibitor 1-Methyl-D-Tryptophan Minimizes the Behavioural and Biochemical Abnormalities Induced by Unpredictable Chronic Mild Stress in Mice - Comparison with Fluoxetine.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]

- 6. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]

- 8. caymanchem.com [caymanchem.com]

- 9. rupress.org [rupress.org]

- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function and Application of 2-Methyl-DL-tryptophan as an Indoleamine 2,3-dioxygenase (IDO) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. Its primary and most well-characterized function in biomedical research is as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan metabolism. By competitively inhibiting IDO, this compound serves as a critical research tool to investigate the profound immunomodulatory roles of this pathway. This guide provides an in-depth exploration of the biochemical function of this compound, its mechanism of action, and its application as a tool compound in immunology and oncology research, complete with experimental protocols and technical considerations.

The Indoleamine 2,3-dioxygenase (IDO) Pathway: A Key Regulator of Immune Tolerance

To comprehend the function of this compound, one must first understand its target: the kynurenine pathway of tryptophan metabolism. This pathway is responsible for the catabolism of the vast majority (~95%) of dietary L-tryptophan not used in protein synthesis.[1][2] The initial and rate-limiting step of this pathway is catalyzed by one of two enzymes: Tryptophan 2,3-dioxygenase (TDO), which is primarily active in the liver, or Indoleamine 2,3-dioxygenase (IDO), which functions in extrahepatic tissues.[1]

IDO, particularly the IDO1 isoform, is of immense interest in immunology and oncology.[3] Under normal physiological conditions, IDO1 expression is low. However, it is dramatically upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][4] This upregulation triggers a localized depletion of tryptophan and an accumulation of downstream metabolites known as kynurenines.[5] This process has two major immunosuppressive consequences:

-

Tryptophan Starvation: T lymphocytes are highly sensitive to tryptophan availability. Depletion of this essential amino acid induces a stress-response kinase pathway that leads to T-cell cycle arrest and anergy (a state of unresponsiveness).[6]

-

Kynurenine-Mediated Suppression: The accumulation of kynurenine and its derivatives can activate the aryl hydrocarbon receptor (AhR), leading to the promotion of regulatory T cells (Tregs) and the suppression of effector T cell and natural killer (NK) cell functions.[3][7]

This dual mechanism of immune suppression is exploited by tumors to create an immunotolerant microenvironment, allowing them to evade detection and destruction by the host immune system.[3][8] Consequently, the ratio of kynurenine to tryptophan is often used as an indicator of IDO activity and is associated with prognosis in various cancers and inflammatory diseases.[2]

Figure 1: The Kynurenine Pathway and the inhibitory action of this compound.

This compound: Mechanism of Action as an IDO Inhibitor

This compound is a derivative of tryptophan, specifically a racemic mixture (containing both D and L isomers) with a methyl group added to the indole ring at the 2-position.[9] Its primary function is to act as a competitive inhibitor of the IDO1 enzyme.

Causality of Inhibition: The structural similarity of this compound to the natural substrate, L-tryptophan, allows it to bind to the active site of the IDO1 enzyme. However, the presence of the methyl group at the 2-position of the indole ring prevents the catalytic dioxygenation reaction from proceeding.[10][11] This effectively blocks the enzyme's function, preventing the conversion of tryptophan to N-formylkynurenine. This mode of action classifies it as a substrate analog competitive inhibitor.[11]

While the term "this compound" is specific, it is important to distinguish it from the more commonly studied "1-Methyl-tryptophan." The latter, particularly the D-isomer (Indoximod), has been investigated in clinical trials.[6][12] this compound remains a valuable, albeit less clinically advanced, tool for fundamental research.

| Inhibitor | Target Enzyme | Inhibition Type | Reported Ki (μM) | Notes |

| 1-Methyl-DL-tryptophan | IDO1 | Competitive | 7 - 70 | A frequently studied analog; the D-isomer advanced to clinical trials.[11] |

| This compound | IDO1 | Competitive | Not widely reported | Functions as a competitive inhibitor, but less characterized kinetically in public literature compared to 1-MT. |

Table 1: Comparison of Tryptophan Analog Inhibitors of IDO1. Data for 1-Methyl-DL-tryptophan is provided for context as a well-characterized competitive inhibitor.

Research Applications and Experimental Insights

The primary utility of this compound is as a tool compound to probe the biological consequences of IDO1 inhibition in various experimental systems.

-

Cancer Immunotherapy Research: A central application is in the study of tumor immune evasion.[8][13] Researchers use this compound to block IDO1 activity in cancer cell lines or in co-culture systems with immune cells. The expected outcome is the restoration of T-cell proliferation and effector function due to the reversal of tryptophan depletion and kynurenine accumulation.[14] This allows for the investigation of IDO1 as a therapeutic target, often in combination with other immunotherapies like checkpoint inhibitors.[8]

-

Neuroscience and Inflammatory Disease: The kynurenine pathway is also implicated in neurological conditions and chronic inflammation.[15] Metabolites of the pathway can be neuroactive or neurotoxic.[16] this compound can be used in models of these diseases to dissect the specific contribution of the IDO1 enzyme to the pathology.

Experimental Choice Rationale: A researcher would choose this compound or a similar analog to pharmacologically validate a hypothesis involving IDO1. For instance, if a cancer model shows high IDO1 expression and an immunosuppressed microenvironment, treating with an IDO inhibitor provides direct evidence linking the enzyme's activity to the observed immune phenotype.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

This protocol describes a robust, cell-based assay to measure the inhibitory activity of compounds like this compound on IFN-γ-induced IDO1 in a cancer cell line.

Principle of the Assay: The assay quantifies the enzymatic activity of IDO1 by measuring the production of its downstream product, kynurenine. Many cancer cell lines, such as the ovarian cancer line SKOV-3 or the cervical cancer line HeLa, can be induced to express high levels of IDO1 upon stimulation with IFN-γ.[5][17] The kynurenine produced is secreted into the cell culture medium. After a specific incubation period, the supernatant is collected, and the kynurenine is detected via a colorimetric reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product measurable by spectrophotometry at 480-490 nm.[5][17] The inhibitory effect of a compound is determined by the reduction in kynurenine production compared to an untreated control.

Materials:

-

HeLa or SKOV-3 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Recombinant Human IFN-γ

-

This compound (or other test inhibitors)

-

Trichloroacetic acid (TCA), 30% (w/v)

-

Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

L-Kynurenine standard

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.[5]

-

Compound and Cytokine Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the test compounds to the appropriate wells.

-

Add human IFN-γ to all wells (except negative controls) to a final concentration of 10-100 ng/mL to induce IDO1 expression.[5][17]

-

Include "vehicle control" wells (IFN-γ + vehicle) and "no induction" wells (vehicle only).

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[5]

-

Kynurenine Detection:

-

Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.[5]

-

Add 10 µL of 6.1 N TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.[5]

-

Centrifuge the plate to pellet the precipitate.

-

Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.

-

Add 100 µL of Ehrlich’s reagent to each well and incubate at room temperature for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 480 nm using a microplate reader.[17]

-

Prepare a standard curve using known concentrations of L-kynurenine to quantify the amount of kynurenine in the samples.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Figure 2: Workflow for a cell-based IDO1 inhibition assay.

Limitations and Considerations

While this compound is a useful research tool, several factors must be considered:

-

Racemic Mixture: It is a DL-racemic mixture. The different stereoisomers (D and L) can have distinct biological activities and potencies.

-

Potency and Specificity: More potent and specific IDO1 inhibitors (e.g., Epacadostat) have since been developed.[8] The specificity of this compound against other tryptophan-catabolizing enzymes like IDO2 or TDO is not as extensively documented as newer compounds.

-

Research Grade Compound: It is primarily a tool for preclinical research and is not intended for therapeutic use.

Conclusion

This compound functions as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). By blocking the first and rate-limiting step of the kynurenine pathway, it serves as an indispensable tool for researchers in immunology, oncology, and neuroscience. Its application in cell-based and in vivo models allows for the direct investigation of the IDO1 pathway's role in creating immunotolerant microenvironments and its contribution to various disease pathologies. Understanding its mechanism provides a foundational basis for exploring the broader therapeutic potential of targeting tryptophan metabolism.

References

-

Stone, T. W., & Darlington, L. G. (2002). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. The Journal of Nutritional Biochemistry. [Link]

-

Wikipedia. (2024). Kynurenine pathway. Wikipedia. [Link]

-

Pérez-De La Cruz, V., et al. (2022). Tryptophan Metabolism Through the Kynurenine Pathway in Glial Cells. International Journal of Molecular Sciences. [Link]

-

Le Floc'h, N., et al. (2011). What is the tryptophan kynurenine pathway and why is it important to neurotherapy? Expert Review of Neurotherapeutics. [Link]

-

Zhai, L., et al. (2018). Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy. BioDrugs. [Link]

-

Badawy, A. A. (2017). The kynurenine pathway of tryptophan metabolism. ResearchGate. [Link]

-

He, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

-

Kim, M., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews. [Link]

-

Creative Biolabs. (n.d.). Indoleamine 2,3-dioxygenase (IDO) Inhibitor Development Service for Cancer Immunotherapy. Creative Biolabs. [Link]

-

Gao, G., et al. (2022). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]

-

Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

-

Basran, J., et al. (2011). Substrate Oxidation by Indoleamine 2,3-Dioxygenase: EVIDENCE FOR A COMMON REACTION MECHANISM. Journal of Biological Chemistry. [Link]

-

Sugimoto, H., et al. (2006). Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. Proceedings of the National Academy of Sciences. [Link]

-

Crown Bioscience. (2021). IDO1 Inhibition Assay Measuring Kyn Levels Developed. Crown Bioscience. [Link]

-

Cady, S. G., & Sono, M. (1991). 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. Archives of Biochemistry and Biophysics. [Link]

-

Zhai, L., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

ResearchGate. (n.d.). Substrate specificity of IDO. ResearchGate. [Link]

-

Pantouris, G., et al. (2014). Human indoleamine 2,3-dioxygenase-2 has substrate specificity and inhibition characteristics distinct from those of indoleamine 2,3-dioxygenase-1. Amino Acids. [Link]

-

Badawy, A. A. (2015). Tryptophan metabolism and disposition in cancer biology and immunotherapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

-

Badawy, A. A. (2015). Tryptophan metabolism and disposition in cancer biology and immunotherapy. ResearchGate. [Link]

-

ResearchGate. (n.d.). Oral dl-1-methyl-tryptophan in orthotopic 4T1 and autochthonous MMTV-Neu tumors. ResearchGate. [Link]

-

Kiełbowski, K., et al. (2023). Metabolism of Tryptophan, Glutamine, and Asparagine in Cancer Immunotherapy—Synergism or Mechanism of Resistance? International Journal of Molecular Sciences. [Link]

-

Liu, Y., et al. (2022). Analysis of Tryptophan and Its Main Metabolite Kynurenine and the Risk of Multiple Cancers Based on the Bidirectional Mendelian Randomization Analysis. Frontiers in Immunology. [Link]

-

Wikipedia. (2024). Tryptophan. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Sharma, S., et al. (2018). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. Organic Letters. [Link]

-

Thangaraju, M., et al. (2017). α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice. Biochemical Journal. [Link]

-

Diksic, M. (2000). Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. Nuclear Medicine and Biology. [Link]

-

DuHadaway, J. B., et al. (2012). Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption. Journal of Immunotoxicology. [Link]

-

Vadi, A., et al. (2017). Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor. International Journal of Molecular Sciences. [Link]

-

Thangaraju, M., et al. (2017). α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice. Biochemical Journal. [Link]

Sources

- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of Tryptophan, Glutamine, and Asparagine in Cancer Immunotherapy—Synergism or Mechanism of Resistance? [mdpi.com]

- 8. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. crownbio.com [crownbio.com]

- 15. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-DL-tryptophan: A Classic Modulator of the Indoleamine 2,3-Dioxygenase Pathway

Abstract

Indoleamine 2,3-dioxygenase (IDO1) is a pivotal enzyme in immunometabolism, suppressing T-cell-mediated immune responses by catabolizing the essential amino acid L-tryptophan. This mechanism is co-opted by tumors to facilitate immune evasion, making IDO1 a compelling target in immuno-oncology. 2-Methyl-DL-tryptophan (and its more commonly studied racemic relative, 1-methyl-DL-tryptophan) is a historically significant tryptophan analog used to probe this pathway. However, its designation as a simple "inhibitor" belies a complex and stereospecific mechanism of action. This technical guide provides an in-depth exploration of the IDO pathway, the distinct roles of the D- and L-isomers of methyl-tryptophan, and detailed protocols for evaluating their activity. We aim to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize these compounds in the laboratory.

The Indoleamine 2,3-Dioxygenase (IDO) Pathway: A Key Immune Checkpoint

The catabolism of L-tryptophan is a critical regulatory node in the immune system.[1] While a small fraction of dietary tryptophan is used for protein and serotonin synthesis, over 95% is metabolized along the kynurenine pathway.[2] The first and rate-limiting step of this pathway is catalyzed by a family of heme-containing enzymes: tryptophan 2,3-dioxygenase (TDO), primarily found in the liver, and indoleamine 2,3-dioxygenase 1 and 2 (IDO1 and IDO2), which are expressed in various tissues and immune cells.[3][4]

IDO1, in particular, is of great interest in immunology and oncology. Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), often as a negative feedback mechanism to control excessive inflammation.[4][5] In the tumor microenvironment, this mechanism is hijacked by cancer cells to create a zone of profound immunosuppression.[6][7]

The immunosuppressive effects of IDO1 are twofold:

-

Tryptophan Depletion: The rapid consumption of L-tryptophan in the local environment starves proliferating T-cells, which are highly sensitive to its availability. This triggers the GCN2 kinase stress-response pathway, leading to T-cell anergy and apoptosis.[8]

-

Kynurenine Accumulation: The metabolic products of tryptophan degradation, collectively known as kynurenines, are not inert. Kynurenine (Kyn) and its derivatives act as signaling molecules, primarily through the aryl hydrocarbon receptor (AhR).[1][3] Activation of AhR in T-cells promotes the differentiation of immunosuppressive regulatory T-cells (Tregs) while suppressing effector T-cell function.[9]

This dual mechanism effectively dismantles the anti-tumor immune response, allowing cancer to progress.[4][8]

This compound: A Racemic Modulator with Stereospecific Actions

This compound is a synthetic analog of tryptophan.[10] While much of the foundational research has been conducted with the closely related 1-methyl-DL-tryptophan (1-MT), the principles of stereospecificity apply to both. It is crucial for researchers to understand that the racemic DL-mixture contains two distinct molecules with fundamentally different mechanisms of action.

| Compound Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [11] |

| Molecular Weight | 218.25 g/mol | [11] |

| Appearance | Off-white solid | [10] |

| Storage | 0-8 °C | [10] |

The L-Isomer (e.g., 1-L-MT): The Direct, Weak Inhibitor

The L-isomer, 1-methyl-L-tryptophan (L-1MT), functions as a classical competitive inhibitor of the IDO1 enzyme.[12] It competes with the natural substrate, L-tryptophan, for binding to the enzyme's active site. However, its potency is relatively low, with reported IC₅₀ and Kᵢ values in the micromolar range.[12][13][14] L-1MT is also a more effective inhibitor of IDO2 than its D-counterpart in cell-free assays.[15] Its primary utility is in experiments designed to directly block the catalytic activity of IDO1/IDO2.

The D-Isomer (e.g., 1-D-MT / Indoximod): The Downstream Modulator

In stark contrast, the D-isomer, 1-methyl-D-tryptophan (D-1MT or indoximod), does not bind to or inhibit the purified IDO1 enzyme in cell-free assays.[12][14][16] Its anti-cancer and immunomodulatory effects, which are often more potent than the L-isomer in preclinical models, stem from a different mechanism.[16]

Indoximod acts downstream of the IDO1 enzyme, primarily within the T-cell itself. It functions as a tryptophan mimetic that is interpreted by the mTORC1 signaling pathway as a signal of tryptophan sufficiency.[12][16][17] This directly counteracts the GCN2-mediated starvation signal induced by IDO1, thereby restoring T-cell proliferation and function even in a tryptophan-depleted environment.[12][16]

Furthermore, indoximod can have other complex effects, including modulating AhR signaling to shift T-cell differentiation away from Tregs and towards pro-inflammatory Th17 cells.[9] Paradoxically, some studies have shown that D-1MT can even lead to the upregulation of IDO1 mRNA and protein expression, an important off-target effect to consider during data interpretation.[18][19]

Experimental Protocols for Studying IDO Pathway Modulation

Choosing the correct assay is paramount to correctly interpreting the effects of methyl-tryptophan isomers. A cell-free assay is appropriate for studying direct enzymatic inhibition (L-isomer), while cell-based assays are necessary to capture the downstream signaling effects of the D-isomer.

In Vitro IDO1 Enzyme Activity Assay (Cell-Free)

This assay quantifies the direct inhibition of purified recombinant IDO1 enzyme activity by measuring the production of kynurenine. It is suitable for determining the IC₅₀ of direct inhibitors like 1-L-MT.

Causality and Rationale:

-

Recombinant Enzyme: Using a purified enzyme isolates the interaction between the compound and the target protein, eliminating variables like cell uptake or metabolism.[20]

-

Cofactors: The reaction mixture contains essential cofactors. Ascorbate acts as a reducing agent to maintain the heme iron of IDO1 in its active ferrous state, while methylene blue serves as a redox cycling agent. Catalase is included to remove hydrogen peroxide, which can damage the IDO1 enzyme.[20][21]

-

Endpoint Detection: The reaction product, N-formylkynurenine, is unstable. It is chemically hydrolyzed to the stable kynurenine using trichloroacetic acid (TCA) and heat. Kynurenine can then be quantified colorimetrically after reacting with p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product measured at 480 nm.[20]

Step-by-Step Methodology:

-

Prepare Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

-

Reaction Mixture: In assay buffer, prepare a solution containing 40 mM ascorbic acid, 20 µM methylene blue, and 200 µg/mL catalase.

-

Substrate Solution: 800 µM L-tryptophan in assay buffer.

-

Inhibitor Stock: Prepare a concentrated stock of the test compound (e.g., 10 mM this compound in DMSO) and create a serial dilution series.

-

Enzyme: Recombinant human IDO1. Dilute to the working concentration in assay buffer just before use.

-

Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).

-

Detection Reagent: 2% (w/v) p-DMAB in acetic acid.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the reaction mixture.

-

Add 10 µL of the test inhibitor at various concentrations (or vehicle control, e.g., DMSO).

-

Add 15 µL of assay buffer.

-

To initiate the reaction, add 25 µL of the 800 µM L-tryptophan substrate solution.

-

Immediately add 10 µL of the diluted recombinant IDO1 enzyme. The final L-tryptophan concentration will be 200 µM.

-

Incubate the plate at 37°C for 30-60 minutes.[22]

-

-

Termination and Detection:

-

Stop the reaction by adding 20 µL of 30% TCA to each well.[20]

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[20]

-

Centrifuge the plate (e.g., 2500 rpm for 10 min) to pellet precipitated protein.

-

Transfer 100 µL of the supernatant to a new clear, flat-bottom 96-well plate.

-

Add 100 µL of the p-DMAB detection reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Read the absorbance at 480 nm using a microplate reader.[20]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of L-kynurenine.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[22]

-

Cell-Based IDO1 Activity Assay

This assay measures a compound's ability to inhibit IDO1 activity within intact cells, providing a more physiologically relevant assessment that accounts for cell permeability and intracellular mechanisms.

Causality and Rationale:

-

Cell Line Selection: Human cancer cell lines like SK-OV-3 (ovarian) or MDA-MB-231 (breast) are commonly used as they can be induced to express high levels of functional IDO1.[21][23]

-

IDO1 Induction: IFN-γ is the canonical inducer of IDO1 expression. Pre-incubating the cells with IFN-γ for 24-48 hours ensures robust enzyme levels for the inhibition assay.[23]

-

Kynurenine Quantification: IDO1 activity is determined by measuring the accumulation of kynurenine in the cell culture supernatant. High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying both the depletion of tryptophan and the production of kynurenine.[24][25]

Step-by-Step Methodology:

Part A: Cellular Treatment

-

Cell Plating: Seed SK-OV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[23]

-

IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of human IFN-γ. Incubate for 24 hours at 37°C and 5% CO₂.[23]

-

Inhibitor Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in assay medium. The medium should contain a known starting concentration of L-tryptophan (e.g., 50 µg/mL).[23]

-

Remove the IFN-γ-containing medium and replace it with 200 µL of the medium containing the test compound or vehicle control.

-

Incubate for an additional 24-48 hours.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis. Store at -80°C if not analyzed immediately.[24]

Part B: HPLC Quantification of Tryptophan and Kynurenine

-

Sample Preparation:

-

Thaw supernatant samples.

-

To deproteinize, add an equal volume of 10% TCA, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the clear supernatant to an HPLC vial.

-

-

HPLC Conditions (Isocratic Method): [24]

-

Column: Hypersil GOLD C18 column (or equivalent).

-

Mobile Phase: 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 5–20 µL.

-

Detection: Diode Array Detector (DAD). Monitor tryptophan at 286 nm and kynurenine at 360 nm.

-

Run Time: ~10 minutes.

-

-

Data Analysis:

-

Prepare standard curves for both L-tryptophan and L-kynurenine in the same assay medium used for the experiment.

-

Quantify the peak areas for tryptophan and kynurenine in the samples.

-

Calculate the concentration of each analyte from the standard curves.

-

Determine the IDO1 activity by the amount of kynurenine produced or by the kynurenine/tryptophan ratio. Calculate the IC₅₀ of the inhibitor.

-

Data Interpretation and Critical Considerations

-

Discrepancy Between Assays: For a racemic mixture like this compound, one should expect to see weak inhibition in the cell-free assay (attributable to the L-isomer) but potentially stronger effects in the cell-based assay (reflecting the combined activity of both isomers, including the downstream effects of the D-isomer). This discrepancy is not a failure of the experiment but a key mechanistic insight.

-

Off-Target Effects: Be aware that methyl-tryptophan isomers can have IDO-independent effects. For example, D-1MT (indoximod) has been shown to activate the AhR and influence other signaling pathways.[9][26] These effects would not be captured in a simple kynurenine-readout assay and may require additional functional endpoints (e.g., cytokine profiling, gene expression analysis) to fully characterize.

-

Clinical Context: The field of IDO1 inhibition has evolved significantly. The failure of the potent, highly selective IDO1 inhibitor epacadostat in a Phase 3 clinical trial highlighted the complexity of this pathway and suggested that simple enzymatic blockade may be insufficient.[6][7][27] This has renewed interest in modulators like indoximod, which have different mechanisms of action and may overcome resistance pathways like compensatory upregulation of TDO.[5]

Conclusion

This compound and its related compounds are invaluable tools for dissecting the role of tryptophan catabolism in immunity and disease. However, their utility is predicated on a sophisticated understanding of their stereospecific and often non-canonical mechanisms of action. The L-isomer acts as a weak, direct competitive inhibitor, while the more potent D-isomer (indoximod) functions primarily as a downstream modulator of T-cell signaling. By employing the appropriate cell-free and cell-based assays detailed in this guide, researchers can accurately characterize the effects of these compounds and generate robust, interpretable data to advance our understanding of this critical immunometabolic checkpoint.

References

-

Munn, D. H., & Mellor, A. L. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews, 110, 102461. [Link][6][7]

-

Mellor, A. L., & Munn, D. H. (2014). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector. Journal of Visualized Experiments, (89), 51752. [Link][24][25]

-

Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. Trends in Immunology, 34(3), 137-143. [Link][3]

-

Fox, E., et al. (2020). Indoximod mechanisms of action. ResearchGate. [Link][17]

-

Prendergast, G. C., et al. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Immunology, 9, 2095. [Link][16]

-

Zaman, S., et al. (2019). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. Frontiers in Immunology, 10, 1523. [Link][27]

-

Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Wikipedia. [Link][4]

-

Staniszkul, A., et al. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Journal of Visualized Experiments, (159), e61031. [Link][28][29]

-

Opitz, C. A., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 999. [Link][13]

-

Weng, Y., et al. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 14, 1253311. [Link][8]

-

Johnson, T. S., et al. (2018). Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial. Neuro-Oncology, 20(11), 1534-1543. [Link][30]

-

Luke, J. J., et al. (2022). IDO Believe in Immunotherapy. Clinical Cancer Research, 28(11), 2134-2136. [Link][5]

-

Braidy, N., et al. (2022). Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. Ageing Research Reviews, 75, 101573. [Link][1]

-

Soliman, H., et al. (2014). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. OncoImmunology, 3(10), e955252. [Link][9]

-

Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. [Link][12][14]

-

Acovic, A., et al. (2010). 1-L-methyltryptophan is a more effective inhibitor of vertebrate IDO2 enzymes than 1-D-methyltryptophan. Biochemical and Biophysical Research Communications, 392(2), 167-172. [Link][15]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][11]

-

Mohib, K., et al. (2015). The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Stem Cell Research & Therapy, 6, 162. [Link][26]

-

PubChem. (n.d.). 2-Methyl-L-tryptophan. National Center for Biotechnology Information. [Link][31]

-

Zhai, L., et al. (2018). 1-L-MT, an IDO inhibitor, prevented colitis-associated cancer by inducing CDC20 inhibition-mediated mitotic death of colon cancer cells. International Journal of Cancer, 143(6), 1516-1529. [Link][32]

-

Plenis, A., et al. (2019). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 9(1), 19047. [Link][21]

-

Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 107-132. [Link][20]

-

Koru-Sengul, T., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30540-30553. [Link][23]

-

Opitz, C. A., et al. (2011). The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One, 6(5), e19823. [Link][18][19]

Sources

- 1. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. 1-L-methyltryptophan is a more effective inhibitor of vertebrate IDO2 enzymes than 1-D-methyltryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]

- 20. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. oncotarget.com [oncotarget.com]

- 24. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]

- 30. academic.oup.com [academic.oup.com]

- 31. 2-Methyl-L-tryptophan | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. 1-L-MT, an IDO inhibitor, prevented colitis-associated cancer by inducing CDC20 inhibition-mediated mitotic death of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Properties of 2-Methyl-DL-tryptophan

This guide provides an in-depth exploration of 2-Methyl-DL-tryptophan, a synthetic derivative of the essential amino acid L-tryptophan. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's fundamental properties, its role within key metabolic pathways, and its applications as a research tool. We will delve into its relationship with the well-studied tryptophan analogs used in immunotherapy, provide detailed experimental protocols for its analysis, and contextualize its significance in the broader landscape of biochemical research.

Introduction: The Significance of Tryptophan Analogs

Tryptophan is not merely a building block for proteins; it is the metabolic precursor to a host of bioactive molecules, including the neurotransmitter serotonin and the neurohormone melatonin.[1][2] The majority of tryptophan catabolism, however, proceeds down the kynurenine pathway, a critical route that regulates immune responses.[3][4][5] Enzymes like Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) initiate this pathway and are key targets in therapeutic development, particularly in oncology and neuroimmunology.[6][7][8]

Synthetic modification of the tryptophan structure, such as the addition of a methyl group, creates analogs like this compound. These analogs serve as invaluable chemical probes and potential therapeutic agents by interacting with the enzymes and transporters that govern tryptophan metabolism. While much of the immunotherapeutic focus has been on 1-methyl-tryptophan as a direct IDO1 inhibitor, understanding the properties of other isomers like this compound is crucial for a comprehensive view of this compound class. This guide will focus on the known properties of this compound and use the broader context of tryptophan analogs to illustrate key biochemical principles.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics. This compound is a racemic mixture of the D- and L-stereoisomers. Its properties are summarized below.

| Property | Value | Source |

| Synonyms | DL-2-Amino-3-(2-methylindolyl)propionic acid, H-DL-Trp(2-Me)-OH | [9] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [9][10] |

| Molecular Weight | 218.26 g/mol | [9][10] |

| CAS Number | 21495-41-0 | [9][10] |

| Appearance | Off-white solid | [9] |

| Purity | ≥ 97% (Typical) | [9] |

| Storage Conditions | 0-8 °C | [9] |

| PubChem CID | 3015659 | [10] |

Core Biochemistry: Interaction with Tryptophan Metabolism

The biochemical significance of this compound is best understood by examining its influence on the major pathways of tryptophan metabolism.

The Kynurenine Pathway and IDO1 Inhibition

The kynurenine pathway is the primary route for tryptophan degradation, accounting for over 95% of its catabolism.[4][5] The initial and rate-limiting step is catalyzed by IDO1 in extrahepatic tissues and TDO in the liver.[3][4] In the context of cancer, tumor cells and surrounding immune cells can overexpress IDO1.[11] This heightened IDO1 activity depletes local tryptophan levels and produces immunosuppressive kynurenine metabolites, leading to T-cell anergy and creating an immune-tolerant microenvironment that allows the tumor to evade destruction.[6][12][13]

Mechanism of Action of Tryptophan Analogs: Tryptophan analogs, most notably 1-methyl-tryptophan (1-MT), act as competitive inhibitors of IDO1.[8] They compete with the natural substrate, L-tryptophan, for binding to the enzyme's active site. By blocking the enzyme, these inhibitors prevent tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby restoring T-cell function and augmenting anti-tumor immunity.[11][14] While this compound is structurally similar and used in related research, the bulk of direct IDO1 inhibition studies have focused on 1-MT. The principle, however, demonstrates how a simple methylation of the tryptophan scaffold can transform it from a metabolite into a modulator of critical enzymatic checkpoints.

Caption: Inhibition of the IDO1 enzyme by tryptophan analogs.

Role in Biosynthesis

Beyond its use as a synthetic tool, the methylated tryptophan scaffold appears in nature. Notably, 2-Methyl-L-tryptophan has been identified as a metabolic intermediate in the biosynthesis of the antibiotic thiostrepton by the bacterium Streptomyces laurentii.[15][16] In this pathway, a methyltransferase enzyme utilizes S-adenosylmethionine (SAM) to transfer a methyl group to the C2 position of the L-tryptophan indole ring.[16] This highlights a natural precedent for the biochemical modification and utilization of this specific analog.

Experimental Protocols and Methodologies

To facilitate research utilizing this compound, this section provides validated, step-by-step protocols for key analytical and functional assays.

Workflow: In Vitro IDO1 Inhibition Assay

This workflow is designed to assess the potential of a compound like this compound to inhibit IDO1 activity in a cell-based model. The principle is to stimulate IDO1 expression in cancer cells, treat them with the test compound, and measure the production of kynurenine in the cell culture supernatant.

Caption: Experimental workflow for a cell-based IDO1 inhibition assay.

Detailed Protocol:

-

Cell Culture:

-

Culture human cancer cells known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3) in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

-

Stimulation and Treatment:

-

Prepare fresh medium containing a final concentration of 100 ng/mL of human IFN-γ to induce IDO1 expression.

-

Prepare serial dilutions of this compound in the IFN-γ-containing medium. Include a vehicle-only control (e.g., DMSO or PBS) and a positive control (e.g., Epacadostat).

-

Remove the old medium from the cells and add 200 µL of the treatment media to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Kynurenine Measurement:

-

After incubation, carefully collect the cell culture supernatant.

-

To precipitate proteins, add trichloroacetic acid (TCA) to a final concentration of 10%.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 10 minutes.

-

Transfer the clear supernatant to HPLC vials for analysis.

-

-

Data Analysis:

-

Quantify kynurenine concentration using a validated HPLC or LC-MS/MS method with a standard curve.[17]

-

Plot the percentage of IDO1 inhibition against the log concentration of this compound.

-

Calculate the IC₅₀ value using non-linear regression analysis. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

-

Analytical Method: Quantification by LC-HRMS

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the accurate quantification of tryptophan and its metabolites in complex biological matrices.[17]

Protocol Outline:

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., 5-methyl-DL-tryptophan or a stable isotope-labeled tryptophan).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the mobile phase starting condition (e.g., 99% Water, 1% Acetonitrile, 0.1% Formic Acid).

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 1% B to 90% B over 7-10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

-

Ionization Mode: Heated Electrospray Ionization (HESI), Positive mode.

-

Scan Mode: Full scan with a resolution of >70,000, followed by data-dependent MS/MS fragmentation.

-

Targeted m/z: Monitor the exact mass for the protonated molecule [M+H]⁺ of 2-Methyl-tryptophan (C₁₂H₁₅N₂O₂⁺).

-

Conclusion and Future Directions

This compound is a valuable research compound that serves as a structural analog to a critical amino acid. Its known role as a biosynthetic intermediate and its utility as a building block in pharmaceutical synthesis highlight its biochemical relevance.[9][16] While direct studies on its function as an immunomodulator are less common than for its 1-methyl counterpart, its properties exemplify the powerful strategy of using tryptophan analogs to probe and manipulate the kynurenine pathway.

Future research should aim to systematically characterize the inhibitory activity of a wider range of methylated and substituted tryptophan analogs, including this compound, against IDO1, IDO2, and TDO. Such studies will deepen our understanding of the structure-activity relationships governing enzyme inhibition and could uncover novel candidates for cancer immunotherapy and the treatment of neuroinflammatory disorders.

References

- Mount Sinai Scholars Portal. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy.

-

Maleki Vareki, S., et al. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy. BioDrugs. 2018;32(4):311-317. Available from: [Link]

- Chem-Impex. This compound.

-

Zhai, L., et al. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews. 2022;110:102461. Available from: [Link]

-

Ling, X., et al. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. 2022. Available from: [Link]

- Creative Biolabs. Indoleamine 2,3-dioxygenase (IDO) Inhibitor Development Service for Cancer Immunotherapy.

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Methyl-L-tryptophan. National Center for Biotechnology Information. Available from: [Link]

- Biosynth. 2-Methyl-L-tryptophan.

-

ResearchGate. Minimal effect of the IDO inhibitors methyl-thiohydantoin-DL-tryptophan... Available from: [Link]

-

Fuchs, D., et al. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. 2019. Available from: [Link]

-

Opitz, C.A., et al. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One. 2011;6(5):e19823. Available from: [Link]

-

Mohib, K., et al. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Stem Cell Research & Therapy. 2015;6:92. Available from: [Link]

-

Frenzel, T., et al. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase. Journal of Antibiotics. 1991;44(1):65-71. Available from: [Link]

-

Wikipedia. Tryptophan. Available from: [Link]

-

Kennedy, P.J., et al. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? Expert Review of Neurotherapeutics. 2017;17(10):999-1014. Available from: [Link]

-

Badawy, A.A. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. The Journal of Nutrition. 2017;147(5):1001S-1012S. Available from: [Link]

-

Analytica Chimica Acta. Analysis of tryptophan metabolites and related compounds in human and murine tissue. DiVA portal. 2024. Available from: [Link]

-

Liu, Y., et al. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). International Journal of Oncology. 2023;63(4):119. Available from: [Link]

- Dr.Oracle. What is the mechanism of action of L-tryptophan (amino acid)?

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Indoleamine 2,3-dioxygenase (IDO) Inhibitor Development Service for Cancer Immunotherapy - Creative Biolabs [creative-biolabs.com]

- 12. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Methyl-L-tryptophan | 33468-32-5 | FM59492 | Biosynth [biosynth.com]

- 16. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

An In-Depth Technical Guide to Methylated Tryptophan Analogs as Modulators of Tryptophan Metabolism

A Senior Application Scientist's Synthesis of Mechanism, Application, and Protocol

Author's Note: This guide addresses the role of methylated tryptophan analogs in the context of tryptophan metabolism. The primary focus of existing scientific literature and clinical development has been on 1-Methyl-tryptophan (1-MT) , particularly its D- and L-stereoisomers. The compound specified in the topic, 2-Methyl-DL-tryptophan, is not a widely characterized modulator of the key enzymes in this pathway. To provide a scientifically rigorous and actionable guide, this document will detail the established mechanisms and protocols for 1-Methyl-tryptophan as the canonical example of a methylated tryptophan analog used to probe and inhibit the kynurenine pathway. This framework provides the necessary context and technical depth for researchers interested in this class of molecules.

Section 1: The Tryptophan-Kynurenine Pathway: A Central Hub of Immune Regulation

The essential amino acid L-tryptophan is a critical component for protein synthesis, but over 95% of its catabolism proceeds through the kynurenine pathway.[1][2] This metabolic route is not merely a degradation pathway but a sophisticated signaling cascade that produces a host of bioactive molecules. The first and rate-limiting step is the oxidative cleavage of tryptophan's indole ring to form N-formylkynurenine, a reaction catalyzed by two distinct heme-containing enzymes:

-

Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO is the key regulator of systemic tryptophan levels.[3][4]

-

Indoleamine 2,3-dioxygenase 1 (IDO1): An extrahepatic enzyme, IDO1 is expressed in numerous tissues and immune cells, often induced by pro-inflammatory signals like interferon-gamma (IFN-γ).[3][5] A related enzyme, IDO2, also exists, though its enzymatic activity and physiological role are still under intense investigation.[6]

The downstream products of this pathway, known as kynurenines, are not inert metabolites. They actively shape the immune landscape. In the context of oncology, cancer cells frequently hijack this pathway by overexpressing IDO1 or TDO.[3][7] This creates an immunosuppressive tumor microenvironment through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan starves effector T-cells, which are highly sensitive to its availability, leading to cell cycle arrest and anergy.[8]

-

Kynurenine Accumulation: Kynurenine and its derivatives act as signaling molecules that promote the development and activity of regulatory T-cells (Tregs) and suppress effector T-cell function.[8]

This dual-pronged assault on the anti-tumor immune response makes IDO1 and TDO prime targets for therapeutic intervention, particularly in the field of immuno-oncology.[7][9]

Section 2: 1-Methyl-tryptophan: A Prototypical Modulator of the Kynurenine Pathway

1-Methyl-tryptophan (1-MT) is a synthetic analog of tryptophan that has been instrumental as a research tool and has been developed for clinical trials.[10][11] It exists as two stereoisomers, 1-L-MT and 1-D-MT (Indoximod), which possess distinct and fascinatingly complex biological activities.

Mechanism of Action and Stereospecificity

Unlike many classical enzyme inhibitors, the story of 1-MT is not straightforward. The two isomers exhibit different effects on the IDO enzymes and cellular pathways:

-